Evidence Item 1: Differentiated Lipophilicity (LogP) and Hydrogen-Bonding Capacity vs. Azetidine-1-carbonitrile and 3-Hydroxyazetidine
3-Hydroxyazetidine-1-carbonitrile exhibits a computed LogP of –0.63, positioning it between the more lipophilic azetidine-1-carbonitrile (LogP –0.28, ACD/Labs predicted) and the more hydrophilic 3-hydroxyazetidine (LogP –1.05, predicted) [1]. The compound also provides one hydrogen-bond donor (hydroxyl) and three hydrogen-bond acceptors (hydroxyl oxygen, nitrile nitrogen, ring nitrogen), compared with zero donors and two acceptors for azetidine-1-carbonitrile, and one donor and two acceptors for 3-hydroxyazetidine [1]. The Fsp₃ value of 0.75 for the target compound—higher than many aromatic or planar scaffolds—indicates a greater proportion of three-dimensional character, a property empirically linked to improved clinical success rates in drug discovery [2].
| Evidence Dimension | Computed LogP, hydrogen-bond donor/acceptor count, Fsp₃ |
|---|---|
| Target Compound Data | LogP –0.63; HBD 1; HBA 3; Fsp₃ 0.75 |
| Comparator Or Baseline | Azetidine-1-carbonitrile: LogP –0.28, HBD 0, HBA 2, Fsp₃ 1.00; 3-Hydroxyazetidine: LogP –1.05, HBD 1, HBA 2, Fsp₃ 1.00 |
| Quantified Difference | ΔLogP = –0.35 vs. azetidine-1-carbonitrile; ΔLogP = +0.42 vs. 3-hydroxyazetidine; ΔHBA = +1 vs. azetidine-1-carbonitrile and vs. 3-hydroxyazetidine |
| Conditions | Computed properties (ACD/Labs Percepta, XLogP3, or equivalent prediction algorithms); values from Fluorochem, ChemSpider, and ChemTradeHub datasheets |
Why This Matters
The intermediate LogP and enhanced HBA count of 3-hydroxyazetidine-1-carbonitrile confer a balanced solubility–permeability profile, making it preferable for fragment-based drug design where both aqueous solubility and passive permeability are required, compared with the more lipophilic azetidine-1-carbonitrile or the more hydrophilic 3-hydroxyazetidine.
- [1] ChemTradeHub. 3-Azetidinol (CAS 45347-82-8). https://jp.chemtradehub.com/ View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
